Temsirolimus-d3-1
Description
Contextualization of Temsirolimus (B1684623) as a Model Inhibitor in Molecular and Cellular Biology Research
Temsirolimus is a specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. wikipedia.orgresearchgate.net Developed as a more soluble ester analog of sirolimus (rapamycin), temsirolimus has become an invaluable tool in molecular and cellular biology research, primarily for its ability to dissect the complex mTOR signaling pathway. scirp.orgaacrjournals.org The activation of the PI3K/Akt/mTOR pathway is implicated in the pathogenesis of many cancers, making its inhibition a key area of study. nih.govfrontiersin.org
In a research context, temsirolimus is used to investigate fundamental cellular processes. Its mechanism involves binding to the intracellular protein FKBP-12. patsnap.comnih.gov The resulting temsirolimus-FKBP-12 complex then binds to and inhibits mTOR Complex 1 (mTORC1). patsnap.com This inhibition disrupts the phosphorylation of key downstream effectors, including S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4EBP1), which ultimately dampens protein synthesis and leads to cell cycle arrest in the G1 phase. wikipedia.orgaacrjournals.orgpatsnap.com
Researchers utilize temsirolimus to induce and study these effects across various in vitro and in vivo models. nih.gov For example, it has been shown to have a significant antitumor effect against numerous cancer cell lines. nih.govresearchgate.net Studies have used temsirolimus to explore its impact on:
Cell Proliferation and Growth: By arresting the cell cycle, temsirolimus allows for the study of proteins and pathways that govern cell division. aacrjournals.orgresearchgate.net
Angiogenesis: Temsirolimus inhibits the synthesis of hypoxia-inducible factors (HIF-1α and HIF-2α) and, consequently, vascular endothelial growth factor (VEGF), providing a model for studying the formation of new blood vessels. wikipedia.orgdrugbank.comspandidos-publications.com
Apoptosis: In some preclinical models, inhibition of the mTOR pathway by temsirolimus can induce programmed cell death. aacrjournals.orgnih.gov
Immune Response: Temsirolimus can modulate the activity of various immune cells, such as T cells, within the tumor microenvironment, making it a tool to study the interplay between cancer and the immune system. patsnap.comnih.gov
Furthermore, temsirolimus serves as a model compound in the development of other mTOR inhibitors and in studies exploring synergistic effects when combined with other therapeutic agents. scirp.orgnih.govnih.gov Its well-characterized mechanism of action provides a reliable baseline for evaluating the efficacy and molecular impact of novel compounds. nih.gov
Scientific Rationale for Utilizing Temsirolimus-d3-1 in Advanced Research Methodologies
This compound is a deuterated analog of temsirolimus, meaning it has been labeled with three deuterium (B1214612) atoms. scbt.com The scientific rationale for its use is primarily as a stable isotope-labeled internal standard for the highly accurate quantification of temsirolimus and its primary metabolite, sirolimus, in complex biological matrices like whole blood. researchgate.net
Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required for the precise measurement of temsirolimus concentrations in pharmacokinetic studies. nih.govresearchgate.netresearchgate.net These studies are essential for understanding how the drug behaves in the body over time. The accuracy of these measurements is critical, and using an internal standard is a fundamental requirement to correct for variability during sample processing and analysis. scioninstruments.comcerilliant.com
This compound is an ideal internal standard for several reasons:
Near-Identical Chemical Behavior: As a deuterated analog, this compound has virtually the same chemical and physical properties as the unlabeled temsirolimus. acanthusresearch.com This ensures it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. scioninstruments.com
Mass Differentiation: The three deuterium atoms give this compound a mass difference of approximately three mass units compared to the parent compound. acanthusresearch.comscbt.com This mass shift is sufficient to allow the mass spectrometer to distinguish between the analyte (temsirolimus) and the internal standard (this compound), preventing signal overlap. acanthusresearch.com
Improved Accuracy and Precision: By adding a known amount of this compound to each sample, any loss of analyte during preparation or fluctuation in instrument response can be normalized. musechem.com The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for these potential errors and significantly improves the accuracy and reproducibility of the results. musechem.com Research has shown that using stable isotope-labeled internal standards like Sirolimus-d3 (a related compound) can improve the performance of LC-MS/MS methods. researchgate.netnih.gov
The development of sensitive and robust LC-MS/MS methods for temsirolimus is crucial for clinical research. nih.govresearchgate.net The use of this compound as an internal standard is a key component of these advanced methodologies, enabling reliable and high-quality data generation for pharmacokinetic analysis and other quantitative studies. researchgate.netresearchgate.net
Properties
Molecular Formula |
C56H87NO16 |
|---|---|
Molecular Weight |
1033.3 g/mol |
IUPAC Name |
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-(trideuteriomethoxy)cyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12+,17-13+,34-18+,38-26+/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i10D3 |
InChI Key |
CBPNZQVSJQDFBE-VAVIXJGJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@@H]1C[C@@H](CC[C@H]1OC(=O)C(C)(CO)CO)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C(/[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)\C)C)C)OC)O)\C)C |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
Origin of Product |
United States |
Synthetic Methodologies and Analytical Verification of Temsirolimus D3 1
Strategies for Deuteration and Stereospecific Synthesis of Isotope-Labeled Temsirolimus (B1684623) Analogs
The synthesis of Temsirolimus-d3-1, a deuterated ester analog of rapamycin (B549165), is centered on the selective introduction of deuterium (B1214612) into a specific molecular position. scbt.com Temsirolimus itself is chemically defined as rapamycin-42-[2,2-bis(hydroxymethyl)propionate]. nih.govresearchgate.net Its deuterated form, Temsirolimus-d3, is specified as Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoate]. scbt.com This nomenclature indicates that the three deuterium atoms are located on the methyl group of the propanoate moiety attached at the C-42 position of the rapamycin macrocycle.
The primary synthetic strategy involves the esterification of the C-42 hydroxyl group of sirolimus with a deuterated variant of the appropriate side chain. This approach maintains the complex stereochemistry of the parent rapamycin macrocycle, which is crucial for its biological activity. The synthesis can be conceptualized in two major phases: the preparation of the deuterated side-chain precursor and its subsequent coupling to the sirolimus core.
Synthesis of the Deuterated Precursor : The key starting material required is a deuterated version of the 2,2-bis(hydroxymethyl)propionate side chain. The synthesis would focus on creating 3-hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoic acid or an activated derivative thereof. The incorporation of the -CD3 group can be achieved by using a deuterated methylating agent (e.g., CD3I) at an appropriate stage in the synthesis of the propanoic acid building block. General methods for deuteration often involve using deuterium-containing starting materials or employing exchange reactions with a deuterium source like heavy water (D₂O) under specific catalytic conditions. google.comprinceton.edu
Stereospecific Esterification : With the deuterated side-chain prepared, it is then coupled to the C-42 hydroxyl group of sirolimus. This reaction must be conducted under conditions that avoid isomerization or degradation of the sensitive rapamycin macrocycle. Protecting group chemistry may be employed to ensure that the esterification occurs selectively at the desired position.
This method of late-stage introduction of a deuterated fragment is a common and efficient strategy in the synthesis of complex isotopically labeled molecules, ensuring that the core structure of the parent drug remains unaltered. princeton.edunih.gov The use of stable isotopes like deuterium has become a vital part of the drug development process, primarily for use as tracers and internal standards in pharmacokinetic studies. medchemexpress.com
Methodological Approaches for Structural Elucidation and Purity Assessment of this compound
High-Resolution Mass Spectrometry for Isotopic Purity Confirmation
High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula and assessing the isotopic enrichment of this compound. The technique can differentiate between the unlabeled compound (d0) and its deuterated isotopologues (d1, d2, d3, etc.) based on their precise mass-to-charge (m/z) ratios.
The successful synthesis of Temsirolimus-d3 is confirmed by observing a mass shift corresponding to the replacement of three protons with three deuterons. The theoretical molecular weight of Temsirolimus (C₅₆H₈₇NO₁₆) is 1030.29 g/mol , while that of Temsirolimus-d3 (C₅₆H₈₄D₃NO₁₆) is 1033.31 g/mol . pharmaffiliates.com HRMS analysis provides an experimental mass that can be compared to the theoretical value with high accuracy (typically within 5 ppm), confirming the elemental composition.
Furthermore, HRMS is used to quantify isotopic purity. By analyzing the relative intensities of the mass peaks for the d0, d1, d2, and d3 species, the percentage of the desired d3 isotopologue in the final product can be determined. For use as an internal standard, a high isotopic purity (e.g., ≥98% total deuterated forms) is essential for accurate quantification in bioanalytical methods. caymanchem.comnih.gov
Table 1: HRMS Data for Temsirolimus and Temsirolimus-d3
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed Mass (m/z) [M+H]⁺ (Conceptual) | Mass Difference |
| Temsirolimus | C₅₆H₈₇NO₁₆ | 1030.6054 | 1031.6127 | N/A |
| Temsirolimus-d3 | C₅₆H₈₄D₃NO₁₆ | 1033.6242 | 1034.6315 | +3.0188 |
This table presents conceptual data based on established principles of mass spectrometry for illustrative purposes.
Advanced Spectroscopic Techniques for Deuterium Incorporation Analysis
While HRMS confirms that deuterium has been incorporated, it does not specify the location of the labels within the molecule. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are used for this purpose.
¹H NMR (Proton NMR) is used to compare the spectrum of the deuterated compound with its non-deuterated counterpart. In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons on the propanoate side chain would be significantly diminished or entirely absent. This absence provides strong evidence that deuteration occurred at the intended site.
²H NMR (Deuterium NMR) offers direct observation of the incorporated deuterium atoms. sigmaaldrich.com A ²H NMR spectrum of this compound would show a signal at a chemical shift corresponding to the methyl group environment on the side chain. sigmaaldrich.comnih.gov This technique is highly effective for verifying the site of deuteration and can also be used to detect any unintended deuterium scrambling. The chemical shifts in ¹H and ²H NMR are nearly identical, allowing for straightforward spectral interpretation. sigmaaldrich.com The combination of these NMR methods provides conclusive structural elucidation and confirms the regioselectivity of the deuteration strategy.
Table 2: Conceptual NMR Data for Verification of Deuteration Site
| Technique | Compound | Expected Signal for Side-Chain Methyl Group (at ~1.2 ppm) | Interpretation |
| ¹H NMR | Temsirolimus | Present (Singlet, integrating to 3H) | Confirms presence of CH₃ group. |
| ¹H NMR | Temsirolimus-d3 | Absent or greatly diminished | Confirms replacement of CH₃ with CD₃. |
| ²H NMR | Temsirolimus-d3 | Present (Singlet) | Directly confirms the location of the deuterium label on the methyl group. |
This table presents a conceptual representation of expected NMR results for illustrative purposes. Chemical shifts are approximate.
Bioanalytical Method Development and Validation Utilizing Temsirolimus D3 1 As an Internal Standard
Development of Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
The combination of liquid chromatography with tandem mass spectrometry has become the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity. wardelab.com The development of these assays involves meticulous optimization of both the chromatographic separation and mass spectrometric detection parameters.
Optimization of Chromatographic Separation for Temsirolimus (B1684623) and Metabolites
Effective chromatographic separation is essential to distinguish the analytes of interest from endogenous matrix components and other potential interferences. For temsirolimus and its metabolite, sirolimus, reversed-phase chromatography is commonly employed.
One successful method utilized a BDS Hypersil C8 column (50 × 3.0 mm, 5 μm) maintained at 50 °C. researchgate.net The mobile phase consisted of a mixture of methanol, water, and formic acid (72/28/0.1, v/v/v) containing 2.50 mM ammonium (B1175870) acetate. researchgate.net Another approach for the simultaneous analysis of docetaxel, temsirolimus, and sirolimus employed a Zorbax eclipse XDB-C8 column (150mm × 4.6mm, 5μm). nih.gov Gradient elution is often preferred as it can significantly reduce the analysis time. frontiersin.org For instance, a gradient program can efficiently elute both temsirolimus and its internal standard, Temsirolimus-d3-1. frontiersin.org
Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity
Mass spectrometric detection, particularly using a tandem quadrupole mass spectrometer, offers high sensitivity and selectivity through multiple reaction monitoring (MRM). nih.gov Positive electrospray ionization (ESI) is a common mode for the analysis of temsirolimus and its analogues. researchgate.netnih.gov
In the MRM mode, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For sirolimus (a major metabolite of temsirolimus), a transition of m/z 931.8 → 864.6 has been used. researchgate.net For its deuterated internal standard, sirolimus-d3, the transition is m/z 934.7 → 864.6. frontiersin.org The use of a deuterated internal standard like this compound is ideal as it has nearly identical chemical and physical properties to the analyte, ensuring similar behavior during sample preparation and analysis.
Role of this compound in Mitigating Matrix Effects in Complex Biological Matrices
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. eijppr.comnih.gov These effects can lead to inaccurate and imprecise results. eijppr.com The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to compensate for matrix effects. nih.gov
Because this compound co-elutes with the analyte and experiences similar ionization suppression or enhancement, the ratio of the analyte peak area to the internal standard peak area remains constant, thus correcting for these variations. nih.gov Sample preparation techniques like protein precipitation with methanol/zinc sulfate (B86663) or solid-phase extraction (SPE) are also employed to minimize matrix components before analysis. researchgate.netnih.govchromatographytoday.com In some cases, changing the sample preparation method or diluting the sample can also help reduce matrix effects. eijppr.com
Rigorous Validation of Bioanalytical Methods for Research Applications
For a bioanalytical method to be considered reliable for research applications, it must undergo rigorous validation according to established guidelines from regulatory bodies like the FDA. sci-hub.se This process assesses several key parameters to ensure the method's performance.
Assessment of Assay Linearity, Range, and Lower Limits of Quantification
A validated LC-MS/MS method for temsirolimus and sirolimus demonstrated linearity over a concentration range of 0.250 to 100 ng/mL for temsirolimus and 0.100 to 40.0 ng/mL for sirolimus. researchgate.net The lower limit of quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision, was established at 0.25 ng/mL for temsirolimus. researchgate.net Another study reported a linear range of 0.5–50 ng/mL for sirolimus in porcine whole blood and lung tissue. mdpi.com
Table 1: Linearity and LLOQ Data for Temsirolimus and Sirolimus Assays
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
|---|---|---|---|
| Temsirolimus | 0.250 - 100 | 0.25 | researchgate.net |
| Sirolimus | 0.100 - 40.0 | 0.10 | researchgate.net |
Evaluation of Intra- and Inter-Assay Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. japsonline.com These are typically evaluated at multiple concentration levels, including the LLOQ and low, medium, and high quality control (QC) samples. sci-hub.se
For a validated method, the intra-day and inter-day precision, expressed as the coefficient of variation (CV%), were found to be less than 10.4% and 9.6%, respectively. researchgate.net The accuracy, determined as the relative error, was less than 12.1% for intra-day and 7.3% for inter-day measurements. researchgate.net According to FDA guidelines, the mean concentration should be within 85-115% of the nominal value for QC samples, and the CV should not exceed 15% (except for the LLOQ, where it can be up to 20%). sci-hub.se
Table 2: Intra- and Inter-Assay Accuracy and Precision Data
| Parameter | Temsirolimus Assay | FDA Guideline | Reference |
|---|---|---|---|
| Intra-Day Precision (CV%) | < 10.4% | ≤ 15% | researchgate.net |
| Inter-Day Precision (CV%) | < 9.6% | ≤ 15% | researchgate.net |
| Intra-Day Accuracy (%RE) | < 12.1% | ± 15% | researchgate.net |
| Inter-Day Accuracy (%RE) | < 7.3% | ± 15% | researchgate.net |
The quantification of therapeutic drugs in biological matrices is a critical component of pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard (IS) is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects. researchgate.netnih.govscispace.com this compound, a deuterated analog of Temsirolimus, is synthesized for use as an internal standard in the quantitative analysis of Temsirolimus and its primary metabolite, Sirolimus.
Developing a robust bioanalytical method requires a meticulous validation process to ensure the reliability of the data. This process typically involves assessing parameters such as specificity, linearity, accuracy, precision, recovery, and matrix effect. nih.govnih.gov While specific validation data for this compound is not extensively published, data from methods using other deuterated analogs of Temsirolimus and Sirolimus, such as Temsirolimus-d7 (B584658) and Sirolimus-d3, provide a strong framework for its application. researchgate.netfrontiersin.org
In a typical method, a protein precipitation step is employed to extract the analytes from whole blood samples. researchgate.netfrontiersin.org The supernatant is then injected into an LC-MS/MS system. Chromatographic separation is often achieved on a C18 reversed-phase column with a gradient mobile phase. frontiersin.orgresearchgate.net Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. researchgate.netfrontiersin.org The MRM transitions are specific for the parent and product ions of the analyte and the internal standard. For instance, a method for Sirolimus might use the transition m/z 931.7 → 864.6, while its deuterated internal standard (SRL-d3) would be monitored at m/z 934.7 → 864.6. frontiersin.orgresearchgate.net
The validation of such methods demonstrates their suitability for clinical and preclinical studies. The data presented in the following table is a synthesis of findings from various validated LC-MS/MS methods for Temsirolimus and Sirolimus utilizing deuterated internal standards.
Table 1: Representative Bioanalytical Method Validation Parameters
| Parameter | Finding | Source(s) |
|---|---|---|
| Linearity | The method is linear over a concentration range of 0.250 to 100 ng/mL for Temsirolimus and 0.100 to 40.0 ng/mL for Sirolimus. The coefficient of determination (r²) is typically >0.99. | nih.govresearchgate.net |
| Accuracy | The intra-day and inter-day accuracy (as relative error) is generally within ±15% of the nominal concentration. For example, reported accuracies were less than 12.1% for intra-day and 7.3% for inter-day measurements. | researchgate.netresearchgate.net |
| Precision | The intra-day and inter-day precision (as coefficient of variation, CV%) is typically less than 15%. Reported values have been less than 10.4% (intra-day) and 9.6% (inter-day). | researchgate.netresearchgate.net |
| Lower Limit of Quantification (LLOQ) | The LLOQ is established at approximately 0.25 ng/mL for Temsirolimus and 0.1 ng/mL for Sirolimus, with acceptable precision and accuracy. | researchgate.net |
| Recovery | The mean absolute recovery of the analyte and the internal standard from the biological matrix is consistent and reproducible, often ranging from 76.6% to 84%. | researchgate.net |
| Matrix Effect | The use of a deuterated internal standard like this compound effectively compensates for matrix effects, with the coefficient of variation of the IS-normalized matrix factor being less than 15%. No significant matrix effect is typically observed. | researchgate.netresearchgate.net |
Comprehensive Stability Profiling of this compound in Research Samples
Ensuring the stability of an analyte and its internal standard in a given biological matrix under various storage and processing conditions is a cornerstone of bioanalytical method validation. paho.org Stability studies are designed to evaluate whether the concentration of the analyte changes over time due to degradation or other processes. For this compound, its stability profile is expected to be very similar to that of the parent compound, Temsirolimus, and its main metabolite, Sirolimus.
The stability of research samples is typically assessed under a variety of conditions that mimic the sample lifecycle, from collection to analysis. This includes freeze-thaw stability, short-term (bench-top) stability at room temperature, and long-term stability under frozen conditions. paho.orgcore.ac.uk
The following table summarizes expected stability findings for this compound, based on data from its parent compound and analogs.
Table 2: Stability Profile of Temsirolimus Analogs in Biological Samples
| Stability Parameter | Condition | Finding | Source(s) |
|---|---|---|---|
| Freeze-Thaw Stability | Multiple freeze-thaw cycles (e.g., three cycles from -20°C or -70°C to room temperature) | Samples are generally stable, with analyte concentration remaining within ±15% of the initial value. | core.ac.uk |
| Short-Term (Bench-Top) Stability | Room temperature for a specified period (e.g., up to 8-24 hours) | Analytes are typically stable in whole blood for at least 8 hours at room temperature. | core.ac.uk |
| Long-Term Stability | Frozen at -20°C or -70°C for an extended period (e.g., 30 days or more) | Samples demonstrate stability for at least 30 days when stored at -70°C. | core.ac.uk |
| Stock Solution Stability | Refrigerated (2-8°C) or at room temperature | Stock solutions of the analyte and internal standard in an appropriate solvent are stable for extended periods (e.g., 40 days under refrigeration). | core.ac.uk |
| Post-Preparative Stability | In autosampler at a controlled temperature (e.g., 4°C for 24 hours) | Processed samples are generally stable in the autosampler, awaiting injection, for at least 24 hours. | nih.gov |
It is crucial to note that while deuterated internal standards are designed to mimic the behavior of the analyte, some instances of instability have been reported for certain deuterated compounds in solution. researchgate.net Therefore, the stability of this compound must be rigorously evaluated during each specific method validation to ensure the integrity of the analytical results.
Investigation of Temsirolimus Biotransformation Pathways Using Deuterated Tracers
Identification and Characterization of Temsirolimus (B1684623) Metabolites in In Vitro Systems
In vitro systems, such as hepatic microsomes and hepatocytes, are fundamental tools for identifying and characterizing the metabolic pathways of drug candidates, offering a controlled environment that mimics the metabolic processes in the liver.
Hepatic Microsomal and Hepatocyte Incubation Studies
Incubation studies of temsirolimus with human liver microsomes have been pivotal in identifying its metabolic products. tandfonline.comresearchgate.net These studies have revealed that temsirolimus undergoes extensive metabolism, leading to the formation of numerous metabolites. nih.govtandfonline.com The primary metabolic reactions are hydroxylation and demethylation of the parent molecule. researchgate.neteuropa.eubccancer.bc.cacancercareontario.ca
One of the principal metabolites identified is sirolimus (also known as rapamycin), which is formed through the hydrolysis of the ester side chain of temsirolimus and is itself an active inhibitor of the mammalian target of rapamycin (B549165) (mTOR). bccancer.bc.cafda.gov In addition to sirolimus, a multitude of other metabolites have been characterized. In one study, fifteen distinct metabolites were detected using LC-MS/MS. tandfonline.com Another comprehensive study identified over 20 metabolites, excluding those formed via the sirolimus pathway. nih.govtandfonline.com
These metabolites include various hydroxylated and demethylated derivatives. For instance, six major metabolites were identified as 36-hydroxyl temsirolimus, 35-hydroxyl temsirolimus, 11-hydroxyl temsirolimus with an opened hemiketal ring, N-oxide temsirolimus, and 32-O-desmethyl temsirolimus. tandfonline.com A more recent investigation expanded this list to include O-demethylated metabolites (39-O-desmethyl, 16-O-desmethyl, and 27-O-desmethyl temsirolimus), various hydroxylated forms (hydroxy piperidine (B6355638), 11-hydroxy, 12-hydroxy, 14-hydroxy, 23-hydroxy, 24-hydroxy, 25-hydroxy, 45/46-hydroxy, and 49-hydroxy temsirolimus), as well as combined demethylated-hydroxylated, didemethylated, and dihydroxylated metabolites. nih.govtandfonline.com
The use of deuterated internal standards, such as temsirolimus-d7 (B584658) and sirolimus-d3, in these incubation studies coupled with LC-MS/MS analysis has been crucial for the accurate quantification and structural elucidation of these metabolites. nih.govresearchgate.net
Table 1: Major Metabolites of Temsirolimus Identified in Human Liver Microsomes
| Metabolite Name | Metabolic Reaction | Reference |
| Sirolimus | Hydrolysis | bccancer.bc.cafda.gov |
| 36-hydroxyl temsirolimus | Hydroxylation | tandfonline.com |
| 35-hydroxyl temsirolimus | Hydroxylation | tandfonline.com |
| 11-hydroxyl temsirolimus | Hydroxylation | nih.govtandfonline.com |
| N-oxide temsirolimus | Oxidation | tandfonline.com |
| 32-O-desmethyl temsirolimus | Demethylation | tandfonline.com |
| 39-O-desmethyl temsirolimus | Demethylation | nih.govtandfonline.com |
| 16-O-desmethyl temsirolimus | Demethylation | nih.govtandfonline.com |
| 27-O-desmethyl temsirolimus | Demethylation | nih.govtandfonline.com |
| Hydroxy piperidine temsirolimus | Hydroxylation | nih.govtandfonline.com |
Enzymatic Reaction Phenotyping and Kinetic Analysis of Metabolite Formation
Enzymatic reaction phenotyping studies are conducted to identify the specific enzymes responsible for a drug's metabolism. For temsirolimus, these studies have consistently shown that the Cytochrome P450 (CYP) 3A4 isoenzyme is the primary catalyst for its biotransformation. tandfonline.comcancercareontario.cafda.govnih.gov Incubations with recombinant human CYP enzymes confirmed that CYP3A4 is responsible for the formation of most of the observed metabolites. tandfonline.com
Kinetic analyses of metabolite formation provide quantitative measures of the efficiency of these enzymatic reactions. While detailed kinetic parameters (Km and Vmax) for every single metabolite are not extensively published, studies have been conducted to determine these values for the major metabolic pathways. nih.govnih.gov For instance, the kinetics of the formation of various metabolites by human liver microsomes and recombinant P450 enzymes have been characterized. nih.gov The conversion of temsirolimus to its major active metabolite, sirolimus, is a key kinetic parameter. The area under the curve (AUC) for sirolimus is approximately 2.7-fold that of temsirolimus following intravenous administration, largely due to the longer half-life of sirolimus. europa.eucancercareontario.ca
The use of deuterated substrates in kinetic studies can help to determine the rate-limiting steps in metabolic reactions through the analysis of kinetic isotope effects. nih.gov For temsirolimus, while specific studies using Temsirolimus-d3-1 for this purpose are not detailed in the public literature, this is a standard and powerful technique for probing enzymatic mechanisms. researchgate.netnih.govmetsol.cominformaticsjournals.co.in
Elucidation of Metabolic Fate and Disposition in Preclinical Animal Models
Preclinical animal models are essential for understanding the in vivo metabolic fate, distribution, and excretion of a drug, providing data that can help predict its behavior in humans.
Non-Human Animal Model Selection for Metabolic Studies
Rats and monkeys are the most commonly used animal models in the preclinical toxicology and metabolism studies of temsirolimus. fda.govhpfb-dgpsa.caeuropa.eueuropa.eu The rationale for selecting these species is based on their physiological and metabolic similarities to humans, although important differences exist. For instance, the metabolic profile of temsirolimus after oral administration in rats and monkeys resembles that of intravenous administration in humans. fda.gov However, the conversion of temsirolimus to its major active metabolite, sirolimus, is significantly less in rats and monkeys compared to humans. fda.govhpfb-dgpsa.caclinicaltrials.gov This highlights the importance of understanding species-specific differences in drug metabolism when extrapolating animal data to humans. nih.gov Beagle dogs have also been utilized in preclinical pharmacokinetic studies. mdpi.com
Mass Balance and Excretion Profiling in Animal Models
Mass balance studies, often using radiolabeled compounds like [14C]-temsirolimus, are performed to account for the total administered dose and to determine the primary routes of excretion. fda.govresearchgate.netnih.gov Following intravenous administration of [14C]-temsirolimus to rats, radioactivity was rapidly distributed, and excretion occurred primarily through the hepatobiliary route into the feces. fda.gov
In a mass balance study in humans receiving a single intravenous dose of [14C]-temsirolimus, the majority of the radioactivity (78%) was recovered in the feces, with a smaller portion (4.6%) found in the urine. europa.eucancercareontario.cadrugbank.com This indicates that renal excretion is a minor pathway for the elimination of temsirolimus and its metabolites. fda.gov These findings are consistent with data from preclinical animal models. fda.gov In lactating rats, the main metabolite, sirolimus, has been shown to be excreted in milk. europa.eueuropa.eueuropa.eu
Table 2: Excretion of Temsirolimus and its Metabolites in Humans
| Excretion Route | Percentage of Administered Radioactivity | Reference |
| Feces | 78% | europa.eucancercareontario.cadrugbank.com |
| Urine | 4.6% | europa.eucancercareontario.cadrugbank.com |
Contribution of Specific Cytochrome P450 Isoforms to Temsirolimus Metabolism
As established in in vitro studies, the cytochrome P450 system is the major driver of temsirolimus metabolism.
The predominant enzyme responsible for the biotransformation of temsirolimus is CYP3A4. nih.govtandfonline.comcancercareontario.cafda.govnih.gov This has been confirmed through studies using human liver microsomes and recombinant CYP enzymes, where CYP3A4 was shown to catalyze the formation of the majority of temsirolimus metabolites. tandfonline.com
While CYP3A4 is the primary contributor, other CYP isoforms also play a role. Studies have shown that CYP3A5 and CYP2C8 also have significant activity in metabolizing temsirolimus. nih.govnih.govsemanticscholar.org Specifically, CYP3A5 and CYP2C8 contribute to the formation of metabolites such as 27-O-desmethyl, 25-hydroxy, and hydroxy-piperidine temsirolimus. nih.gov The contribution of CYP3A5 to the metabolism of the major metabolite, sirolimus, is considered to be smaller than that of CYP3A4. nih.gov The involvement of multiple CYP isoforms in the metabolism of temsirolimus suggests a complex biotransformation network. nih.govsemanticscholar.org
Recombinant Enzyme Studies and Inhibition Profiling
The biotransformation of temsirolimus, and by extension its deuterated tracer this compound, has been extensively investigated through in vitro studies utilizing recombinant enzymes. These studies are fundamental in pinpointing the specific enzymatic pathways responsible for its metabolism and in characterizing its potential to inhibit key enzymes, which could lead to drug-drug interactions.
Recombinant Enzyme Studies
Research employing a panel of recombinant human cytochrome P450 (CYP) enzymes has definitively identified the primary catalyst for temsirolimus metabolism. In vitro studies using human liver microsomes demonstrated that temsirolimus is metabolized into at least fifteen different metabolites. capes.gov.brnih.gov To identify the specific enzymes responsible, temsirolimus was incubated with various recombinant human CYP isoforms, including CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, and most notably, CYP3A4. capes.gov.brnih.gov
The results from these assays confirmed that CYP3A4 is the predominant enzyme responsible for the metabolism of temsirolimus. capes.gov.brnih.govnih.gov Incubation of temsirolimus specifically with recombinant CYP3A4 resulted in the formation of most of the same metabolites observed in human liver microsome studies. capes.gov.br Further investigations have expanded on these findings, confirming the major role of CYP3A4 while also identifying other contributing enzymes. nih.gov Studies have shown that in addition to CYP3A4, CYP3A5 and CYP2C8 also exhibit significant metabolic activity towards temsirolimus. nih.gov
The primary metabolite formed in humans is sirolimus (rapamycin), which is itself an equally potent inhibitor of the mammalian target of rapamycin (mTOR). drugbank.com Other metabolic pathways identified through these studies include hydroxylation, demethylation, and reduction. drugbank.comeuropa.eu Six major metabolites, beyond sirolimus, have been identified as 36-hydroxyl temsirolimus, 35-hydroxyl temsirolimus, 11-hydroxyl temsirolimus (with an opened hemiketal ring), N-oxide temsirolimus, and 32-O-desmethyl temsirolimus. capes.gov.br A more recent, comprehensive study identified eighteen metabolites, including various O-demethylated, hydroxylated, and dihydroxylated forms. nih.gov
Table 1: Contribution of Recombinant Human CYP Isoforms to Temsirolimus Metabolism This table is interactive. Click on the headers to sort.
| Enzyme | Role in Temsirolimus Metabolism | Finding Source(s) |
|---|---|---|
| CYP3A4 | Predominant metabolizing enzyme. | capes.gov.brnih.govnih.govdrugbank.com |
| CYP3A5 | Significant metabolic activity. | nih.gov |
| CYP2C8 | Significant metabolic activity. | nih.gov |
| CYP1A2 | Investigated; not a primary pathway. | capes.gov.brnih.gov |
| CYP2A6 | Investigated; not a primary pathway. | capes.gov.brnih.gov |
| CYP2C9 | Investigated; not a primary pathway. | capes.gov.brnih.gov |
| CYP2C19 | Investigated; not a primary pathway. | capes.gov.brnih.gov |
| CYP2E1 | Investigated; not a primary pathway. | capes.gov.brnih.gov |
Inhibition Profiling
In vitro studies have been conducted to determine the inhibitory potential of temsirolimus against various enzymes and transporters.
Cytochrome P450 Inhibition : In vitro experiments have shown that temsirolimus is an inhibitor of CYP2D6 and CYP3A4. fda.gov Physiologically-based pharmacokinetic modeling suggests that blood concentrations achieved after certain doses of temsirolimus could lead to relevant inhibition of CYP3A4/5. europa.eu However, a clinical study investigating the effect of temsirolimus on the CYP2D6 substrate desipramine (B1205290) found no clinically significant interaction, suggesting a low potential for in vivo inhibition of CYP2D6. europa.eu Similarly, despite in vitro data, desipramine concentrations were not affected by co-administration with temsirolimus in vivo, leading to the expectation of no CYP3A4 inhibition. fda.gov
P-glycoprotein (P-gp) Inhibition : Temsirolimus was found to inhibit the transport of P-glycoprotein (P-gp) substrates in an in vitro study, with a reported half-maximal inhibitory concentration (IC50) value of 2 µM. europa.eufda.gov
Ferroptosis-Suppressing Protein 1 (FSP1) Inhibition : Recent research has uncovered a novel, mTOR-independent mechanism of action for temsirolimus. Studies have demonstrated that temsirolimus can directly bind to and potently inhibit the enzyme activity of Ferroptosis-Suppressing Protein 1 (FSP1). oup.comoup.com This inhibitory effect was not observed with other mTOR inhibitors like everolimus (B549166) and tacrolimus, highlighting a unique characteristic of the temsirolimus molecule. oup.com
Table 2: In Vitro Inhibition Profile of Temsirolimus This table is interactive. Click on the headers to sort.
| Target | Finding | IC50 Value | Finding Source(s) |
|---|---|---|---|
| CYP3A4/5 | Inhibitor in vitro; may lead to relevant inhibition at certain concentrations. | Not specified | europa.eufda.gov |
| CYP2D6 | Inhibitor in vitro; however, no clinically significant effect observed in vivo. | Not specified | europa.eufda.gov |
| P-glycoprotein (P-gp) | Inhibitor of substrate transport. | 2 µM | europa.eufda.gov |
| FSP1 | Potent inhibitor of enzyme activity. | Not specified | oup.comoup.com |
Pharmacokinetic and Pharmacodynamic Investigations in Experimental Models Employing Stable Isotope Labeled Temsirolimus
Determination of Pharmacokinetic Parameters in Non-Human Species
The use of Temsirolimus-d3 as an internal standard is central to defining the pharmacokinetic profile of temsirolimus (B1684623) in preclinical models. By providing a reliable method for quantification, it underpins the investigation of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
In preclinical studies, Temsirolimus-d3 is introduced into biological samples (such as whole blood or plasma) during the sample preparation process for LC-MS/MS analysis. researchgate.netnih.govoup.com Because Temsirolimus-d3 has a virtually identical chemical structure and physicochemical properties to temsirolimus, it co-elutes and experiences similar ionization effects in the mass spectrometer. texilajournal.com However, due to the mass difference imparted by the deuterium (B1214612) atoms, it can be distinguished from the unlabeled drug. This allows for the correction of any variability during sample extraction and analysis, leading to highly reliable quantification of temsirolimus. texilajournal.com
Following the administration of temsirolimus to preclinical species, the concentration-time data, obtained through assays validated with a deuterated internal standard, are used to determine key pharmacokinetic parameters. While specific data for Temsirolimus-d3 itself is not the objective of these studies, its use is integral to generating the pharmacokinetic data for the parent compound, temsirolimus.
Illustrative pharmacokinetic parameters for temsirolimus, determined in preclinical and clinical studies using LC-MS/MS methods that employ a deuterated internal standard, are presented in the table below.
Table 1: Illustrative Pharmacokinetic Parameters of Temsirolimus in Whole Blood
| Parameter | Value | Species/Context |
|---|---|---|
| Mean Cmax (25 mg dose) | 585 ng/mL | Human |
| Mean AUC (25 mg dose) | 1627 ng∙h/mL | Human |
| Mean Half-life (t1/2) | 17.3 hours | Human |
| Mean Systemic Clearance (CL) | 16.2 L/h | Human |
Data derived from studies on temsirolimus, where quantification is typically performed using LC-MS/MS with a deuterated internal standard. nih.gov
Following a single intravenous dose of [14C]-labeled temsirolimus, the majority of radioactivity was excreted in the feces (78%), with a smaller portion eliminated via the kidneys (4.6%). nih.gov The primary metabolite identified in humans is sirolimus, which is equipotent to temsirolimus. nih.gov
The precise concentration-time data acquired using Temsirolimus-d3 as an internal standard are essential for both non-compartmental and compartmental pharmacokinetic modeling. msacl.orgescholarship.orgresearchgate.net
Non-compartmental analysis (NCA) relies on the direct analysis of the concentration-time curve to calculate key parameters such as the area under the curve (AUC), peak concentration (Cmax), time to peak concentration (Tmax), and terminal half-life (t1/2). researchgate.net This model-independent approach is widely used for its simplicity and robustness in summarizing drug exposure. researchgate.netnih.gov
Compartmental modeling uses mathematical models to describe the body as a series of interconnected compartments. escholarship.org For temsirolimus, a two-compartment open model has been utilized to fit concentration data, with administration and elimination occurring from the central compartment. msacl.org This approach allows for a more detailed description of the drug's distribution and elimination phases. The accuracy of the data points, ensured by methods using Temsirolimus-d3, is critical for the proper estimation of the model's rate constants and volumes of distribution.
Absorption, Distribution, and Elimination Kinetics in Preclinical Models
Pharmacodynamic Biomarker Analysis in In Vitro and Ex Vivo Systems
While Temsirolimus-d3 is primarily a tool for pharmacokinetic analysis, the data it helps generate are crucial for establishing the relationship between drug exposure and pharmacodynamic effects in in vitro and ex vivo systems.
Temsirolimus functions by forming a complex with the intracellular protein FKBP-12, which then inhibits the mammalian target of rapamycin (B549165) (mTOR). The pharmacodynamic effects of temsirolimus can be assessed by measuring the phosphorylation status of key proteins in the mTOR signaling pathway. Accurate pharmacokinetic data is essential to correlate specific drug concentrations with the degree of target engagement and downstream signaling modulation.
In preclinical studies, treatment of cancer cell lines with temsirolimus has been shown to decrease the phosphorylation of mTOR and its downstream effectors, such as p70S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.gov Furthermore, temsirolimus has been found to reduce the levels of hypoxia-inducible factors HIF-1 and HIF-2 alpha, as well as vascular endothelial growth factor (VEGF).
The establishment of a clear dose-response relationship is a cornerstone of preclinical pharmacodynamic assessment. By accurately measuring the concentration of temsirolimus in in vitro or ex vivo systems (a process reliant on stable isotope-labeled standards like Temsirolimus-d3 for highest accuracy), researchers can correlate drug levels with the extent of biomarker inhibition.
For example, studies have demonstrated a dose-dependent inhibition of the PI3K/mTOR pathway phosphoproteins in patients. In vitro studies have also characterized the concentration-dependent effects of temsirolimus on cell proliferation and biomarker modulation.
Table 2: Illustrative In Vitro Inhibition of Cell Proliferation by Temsirolimus
| Cell Line | IC50 (nM) | Cancer Type |
|---|---|---|
| A549 | 6.5 | Lung Carcinoma |
| NCI-H460 | 4.7 | Large Cell Lung Cancer |
| MCF7 | 150 | Breast Cancer |
IC50 values represent the concentration of temsirolimus required to inhibit cell proliferation by 50% and are determined in studies where accurate drug concentrations are critical.
Mechanistic Dissection of Temsirolimus Action at the Cellular and Molecular Level
Comprehensive Analysis of mTOR Signaling Pathway Modulation
The mTOR pathway is a central regulator of cellular processes and exists in two distinct complexes: mTORC1 and mTORC2. patsnap.com Temsirolimus (B1684623) primarily exerts its effects through the specific inhibition of mTORC1. patsnap.comnih.gov
Temsirolimus functions by first binding to the intracellular protein FK506-binding protein 12 (FKBP-12). patsnap.com The resulting temsirolimus-FKBP12 complex then binds to and allosterically inhibits mTORC1. patsnap.comchemicalbook.com This action disrupts the normal functioning of the mTORC1 complex, which is a key sensor of cellular nutrient and growth factor status. acs.org
While the canonical mechanism involves FKBP12, studies have also shown that at higher, clinically relevant concentrations, Temsirolimus can directly inhibit mTOR kinase activity in an FKBP12-independent manner. aacrjournals.org Research has demonstrated that both Temsirolimus and rapamycin (B549165) can directly inhibit the catalytic activity of mTOR with IC50 values of 1.76 ± 0.15 μmol/L and 1.74 ± 0.34 μmol/L, respectively. aacrjournals.org This direct inhibition prevents the phosphorylation of mTOR's downstream substrates. aacrjournals.org
The regulation of mTORC1 is intricate. Under normal conditions, growth factors activate the PI3K/Akt pathway, which in turn activates mTORC1. patsnap.com Temsirolimus-mediated inhibition of mTORC1 disrupts this signaling cascade. patsnap.com However, a feedback loop exists where mTORC1 inhibition can lead to the activation of Akt, a survival signal, which can contribute to resistance. plos.orgaacrjournals.org
The inhibition of mTORC1 by Temsirolimus has significant consequences for its downstream effectors, most notably the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). patsnap.com mTORC1 normally phosphorylates and activates S6K and phosphorylates 4E-BP1, which releases it from its inhibition of the eukaryotic initiation factor 4E (eIF4E). acs.orgersnet.org
Temsirolimus effectively blocks the phosphorylation of S6K, leading to the dephosphorylation of its substrate, the S6 ribosomal protein (rS6). plos.orgashpublications.org This inhibition of the S6K1/S6 axis is a consistent finding across various cancer cell lines treated with Temsirolimus. plos.orgashpublications.org
Interestingly, the effect of Temsirolimus on 4E-BP1 phosphorylation can be more complex and cell-type specific. plos.orgtandfonline.com While Temsirolimus can lead to a reduction in 4E-BP1 phosphorylation, some studies have shown that this effect can be incomplete or transient. plos.orgtandfonline.com In some instances, Temsirolimus treatment alone does not completely abrogate 4E-BP1 phosphorylation, which can allow for continued cap-dependent translation and potentially contribute to drug resistance. plos.org However, the combination of Temsirolimus with other inhibitors, such as PI3K inhibitors, can lead to a more complete inhibition of 4E-BP1 phosphorylation. plos.org
| Downstream Effector | Effect of Temsirolimus | Research Findings |
| S6 Kinase (S6K) | Inhibition of phosphorylation | Temsirolimus completely prevents the phosphorylation of ribosomal S6, a substrate of S6K, in various cancer cell lines. plos.orgashpublications.org |
| 4E-BP1 | Incomplete or transient inhibition of phosphorylation | Temsirolimus treatment alone may not fully inhibit 4E-BP1 phosphorylation in all cell types, potentially allowing for continued protein synthesis. plos.orgresearchgate.net |
The modulation of S6K and 4E-BP1 by Temsirolimus directly impacts the machinery of protein synthesis and ribosome biogenesis. The mTORC1 pathway is a master regulator of these processes, ensuring that cells produce the necessary proteins and ribosomes to support growth and proliferation. oup.comfrontiersin.org
By inhibiting S6K, Temsirolimus hinders ribosome biogenesis. ersnet.orgoup.com S6K phosphorylation is involved in the synthesis of ribosomal proteins and the transcription of ribosomal RNA (rRNA) by RNA polymerase I. oup.comtmc.edu Therefore, inhibition of S6K by Temsirolimus leads to a decrease in the production of new ribosomes. frontiersin.org
Impact on Downstream Effectors: S6 Kinase and 4E-BP1 Phosphorylation
Cellular Responses and Phenotypic Alterations Induced by Temsirolimus
The inhibition of the mTOR signaling pathway by Temsirolimus translates into significant cellular responses, ultimately leading to anti-tumor effects. These responses include alterations in cell cycle progression and the induction of cell death pathways like apoptosis and autophagy.
A primary cellular response to Temsirolimus is the induction of cell cycle arrest, predominantly in the G0/G1 phase. wikipedia.orgashpublications.orgfrontiersin.org This arrest prevents cancer cells from progressing through the cell cycle and dividing. cancercareontario.ca
Studies in various cancer cell lines, including Hodgkin lymphoma, mantle cell lymphoma, and lung adenocarcinoma, have consistently demonstrated that Temsirolimus treatment leads to an accumulation of cells in the G0/G1 phase. ashpublications.orgfrontiersin.orgnih.gov This cell cycle arrest is often associated with the upregulation of the cell cycle inhibitor p27. plos.orgashpublications.org In mantle cell lymphoma, however, Temsirolimus was found to decrease the expression of p21 without affecting p27 or cyclin D1 levels. nih.gov In contrast, a study on refractory mantle cell lymphoma showed a downregulation of cyclin D1. nih.gov
| Cell Line Type | Effect on Cell Cycle | Associated Molecular Changes |
| Endometrial Cancer | G0/G1 arrest | Upregulation of p27 plos.org |
| Hodgkin Lymphoma | G0/G1 arrest | Upregulation of p27 ashpublications.org |
| Mantle Cell Lymphoma | G0/G1 arrest | Decrease in p21, no change in p27 or cyclin D1 nih.gov |
| Lung Adenocarcinoma | G0/G1 arrest | Not specified frontiersin.org |
| Refractory Mantle Cell Lymphoma | Cell cycle arrest | Down-regulation of cyclin D1 and Ki67 nih.gov |
The role of Temsirolimus in inducing cell death is multifaceted, involving both apoptosis and autophagy. However, the predominant effect observed in many cellular models is the induction of autophagy, often with minimal or no direct induction of apoptosis. ashpublications.orgspandidos-publications.comimrpress.com
Autophagy is a cellular process of self-digestion, where cellular components are degraded to recycle nutrients and maintain homeostasis. medchemexpress.com Temsirolimus, as a potent mTORC1 inhibitor, is a strong inducer of autophagy. imrpress.com This is evidenced by the accumulation of autophagosomes and the processing of microtubule-associated protein 1 light-chain 3 (LC3) to its active form, LC3-II, in various cancer cell lines upon Temsirolimus treatment. nih.govspandidos-publications.com
While Temsirolimus alone may not be a potent inducer of apoptosis, it can sensitize cancer cells to apoptosis induced by other agents. frontiersin.orgspandidos-publications.com For instance, in malignant fibrous histiocytoma cells, the combination of Temsirolimus with an autophagy inhibitor led to the induction of apoptosis. spandidos-publications.com Similarly, in lung tumor cell lines, combining Temsirolimus with cisplatin (B142131) and gemcitabine (B846) significantly enhanced apoptotic cell death. frontiersin.org In some contexts, massive autophagy induced by Temsirolimus can subsequently lead to apoptosis. plos.org
The relationship between autophagy and apoptosis in response to Temsirolimus appears to be complex and context-dependent. In some cases, autophagy may act as a survival mechanism for cancer cells, and its inhibition can promote apoptosis. spandidos-publications.comimrpress.com In other scenarios, Temsirolimus-induced autophagy can contribute to cell death. plos.org
Influence on Hypoxia-Inducible Factors (HIFs) and Angiogenic Signaling Pathways
Temsirolimus, a specific inhibitor of the mammalian target of rapamycin (mTOR), exerts significant anti-angiogenic effects by modulating the expression of hypoxia-inducible factors (HIFs) and consequently, vascular endothelial growth factor (VEGF). cancercareontario.cacancercareontario.ca The mTOR pathway is a critical regulator of cell growth and proliferation, and its activation leads to the increased synthesis of proteins such as HIF-1α. wikipedia.org HIF-1α is a key transcription factor that enables tumors to adapt to hypoxic conditions within the tumor microenvironment by promoting the expression of angiogenic factors like VEGF. wikipedia.orgpfizer.com
By inhibiting mTOR, temsirolimus disrupts the translation of HIF-1α and HIF-2α. pfizer.com This reduction in HIF levels leads to a subsequent decrease in VEGF production, thereby impairing the development of new blood vessels that are crucial for tumor growth and survival. cancercareontario.capfizer.com This anti-angiogenic mechanism is particularly relevant in cancers such as renal cell carcinoma (RCC), where mutations or loss of the von Hippel-Lindau (VHL) tumor suppressor gene are common. wikipedia.org The loss of VHL function leads to the accumulation of HIF-1α, and the activated mTOR pathway in these tumors further exacerbates this accumulation. wikipedia.org Therefore, by targeting mTOR, temsirolimus effectively counteracts this pro-angiogenic signaling cascade. wikipedia.orgpatsnap.com
Investigation of mTOR-Independent Mechanisms of Action
While the primary mechanism of temsirolimus involves mTOR inhibition, emerging research has shed light on mTOR-independent actions of the drug.
Unraveling Novel Molecular Targets (e.g., FSP1 inhibition leading to ferroptosis)
Recent studies have identified ferroptosis suppressor protein 1 (FSP1) as a novel molecular target of temsirolimus, leading to the induction of ferroptosis, a form of iron-dependent programmed cell death. nih.govnih.gov This effect is notably independent of mTOR inhibition. nih.govnih.gov Research has demonstrated that temsirolimus can directly bind to and inhibit the enzymatic activity of FSP1. nih.gov FSP1 plays a crucial role in a non-mitochondrial coenzyme Q10 (CoQ10) antioxidant system. frontiersin.org It reduces CoQ10, which then acts as a potent antioxidant, trapping lipid peroxides and preventing their propagation. frontiersin.org
By inhibiting FSP1, temsirolimus disrupts this protective mechanism, leading to an accumulation of lipid peroxidation and subsequent ferroptotic cell death. nih.govnih.gov This finding is significant as some tumor cells exhibit resistance to other ferroptosis inducers that target the GPX4 pathway. nih.gov The combination of temsirolimus with a GPX4 inhibitor has been shown to potently induce ferroptosis in liver cancer cells, suggesting a synergistic therapeutic strategy. nih.gov
Cross-talk with Other Intracellular Signaling Cascades (e.g., PI3K/AKT)
The mTOR pathway is a downstream component of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling cascade, a central regulator of numerous cellular processes, including cell growth, survival, and metabolism. oncotarget.comnih.gov The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer due to mutations or amplifications of key components like PIK3CA or loss of the tumor suppressor PTEN. nih.govmdpi.com
Temsirolimus, by inhibiting mTORC1, can disrupt the negative feedback loop involving S6 kinase (S6K) and insulin (B600854) receptor substrate 1 (IRS1), which can lead to the activation of upstream AKT signaling. oncotarget.com This feedback activation can be a mechanism of resistance to mTOR inhibitors. ascopubs.org The interplay between the PI3K/AKT and other pathways, such as the MEK/ERK pathway, is also a critical consideration. frontiersin.org Studies have shown that inhibiting one pathway can lead to the compensatory activation of the other, highlighting the complexity of these signaling networks. frontiersin.org This intricate cross-talk underscores the rationale for combination therapies that target multiple nodes within these interconnected pathways to overcome resistance. nih.govfrontiersin.org
Modulation of Immune Cell Function in In Vitro and Ex Vivo Immunological Research Models
Temsirolimus exhibits a dual role in modulating the immune system, demonstrating both immunosuppressive and immunostimulatory properties. researchgate.netnih.gov
Effects on T-cell Proliferation and Activation Pathways
In vitro studies have consistently shown that temsirolimus inhibits the proliferation of activated T cells, including both CD4+ and CD8+ T cells. researchgate.netnih.gov This effect is dose-dependent and is a hallmark of mTOR inhibitors. nih.gov However, paradoxically, temsirolimus has also been found to enhance the activation of effector CD8+ T cells. researchgate.net In the context of cancer vaccines, temsirolimus-treated CD8+ T cells exhibited greater interferon-γ (IFN-γ) production and enhanced cytotoxic T-lymphocyte responses. researchgate.net
Furthermore, temsirolimus can promote the development of memory CD8+ T cells. researchgate.netnih.gov This suggests that while it suppresses the initial burst of T-cell proliferation, it may favor the generation of a more potent and long-lasting anti-tumor T-cell response. researchgate.net Temsirolimus can also modulate the tumor immune microenvironment by affecting regulatory T cells (Tregs), which are known to suppress anti-tumor immunity. patsnap.com By potentially reducing the activity of Tregs, temsirolimus may further enhance the body's immune response against the tumor. patsnap.com Some research also indicates that temsirolimus can increase the number and activation of CD4+ and CD8+ T cells, leading to systemic anti-cancer immunity. nih.gov
Table 1: Effects of Temsirolimus on T-cell Function
| Cell Type | Effect | Research Finding |
|---|---|---|
| Activated T cells | Decreased proliferation | Temsirolimus inhibited the proliferation of activated T cells in vitro. researchgate.netnih.gov |
| Effector CD8+ T cells | Enhanced activation | Temsirolimus enhanced the activation of effector CD8 T cells. researchgate.net |
| Memory CD8+ T cells | Enhanced development | Temsirolimus promoted the formation of memory CD8 T cells. researchgate.netnih.gov |
| Regulatory T cells (Tregs) | Modulated activity | Temsirolimus can affect the function of Tregs, potentially enhancing anti-tumor immunity. patsnap.com |
Impact on Dendritic Cell Maturation and Antigen Presentation
The effect of temsirolimus on dendritic cells (DCs), the most potent antigen-presenting cells, appears to be context-dependent. Some studies report that temsirolimus suppresses DC function. researchgate.netnih.gov In these studies, temsirolimus had minimal effect on the baseline expression of DC markers but decreased the ability of DCs to stimulate T-cell proliferation. researchgate.netnih.gov
Conversely, other research suggests that mTOR inhibitors can enhance DC function under certain conditions. mdpi.com For instance, while mTOR inhibitors initially suppress DC maturation markers, this effect can be reversed. mdpi.com These mTORi-treated mature DCs tended to be non-apoptotic and exhibited better antigen presenting and processing abilities. mdpi.com This could lead to a more potent activation of tumor-specific cytotoxic CD8+ T lymphocytes. mdpi.com The process of immunogenic cell death (ICD) induced by therapies like radiation can promote DC maturation and infiltration into the tumor, activating a specific anti-tumor immune response. frontiersin.org The maturation of DCs is characterized by the increased expression of co-stimulatory molecules like CD80 and CD86, which is crucial for T-cell activation. frontiersin.orgujms.net
Table 2: Impact of Temsirolimus on Dendritic Cell Function
| Aspect | Effect | Research Finding |
|---|---|---|
| DC Function | Suppressed | Temsirolimus decreased the capacity of DCs to stimulate T-cell proliferation. researchgate.netnih.gov |
| DC Maturation Markers | Minimal baseline effect | Temsirolimus did not significantly change the baseline expression of DC markers. nih.gov |
| DC Maturation (Reversible) | Enhanced | Suppressive effects on DC maturation markers could be reversed, leading to non-apoptotic DCs with better antigen presentation. mdpi.com |
Application of Temsirolimus in Advanced in Vitro and Ex Vivo Research Models
Development and Utilization of 2D Cell Line Models for Mechanistic Studies
Two-dimensional (2D) cell culture, or monolayer culture, has been a foundational tool in cancer research, providing a simplified and controlled environment to investigate the molecular mechanisms of anti-cancer agents like Temsirolimus (B1684623). mdpi.com In these models, cancer cells are grown on flat, plastic surfaces.
Studies using 2D cell line models have been instrumental in elucidating the primary mechanism of action of Temsirolimus, which is the inhibition of mTOR. drugbank.com Temsirolimus binds to the intracellular protein FKBP-12, and this complex then inhibits the mTOR kinase, a crucial regulator of cell division, proliferation, and metabolism. drugbank.com This inhibition leads to a growth arrest in the G1 phase of the cell cycle in treated tumor cells. drugbank.com
In vitro studies on renal cell carcinoma (RCC) cell lines have demonstrated that Temsirolimus-mediated mTOR inhibition leads to reduced levels of hypoxia-inducible factors (HIF-1 and HIF-2 alpha) and vascular endothelial growth factor (VEGF). nih.govdrugbank.com This highlights its role in not only directly inhibiting cell proliferation but also in modulating the tumor microenvironment by affecting angiogenesis. plos.org Research on various cancer cell lines, including those from prostate and leukemia, has shown that Temsirolimus can inhibit cell growth and induce apoptosis. medchemexpress.com
The following table summarizes key findings from mechanistic studies of Temsirolimus in 2D cell line models:
Table 1: Mechanistic Insights from Temsirolimus Studies in 2D Cell Line Models| Cell Line Type | Key Findings |
|---|---|
| Renal Cell Carcinoma (RCC) | Inhibition of mTOR, leading to reduced levels of HIF-1, HIF-2 alpha, and VEGF. nih.govdrugbank.com |
| Prostate Cancer (DU145, PC-3) | Inhibition of phosphorylation of ribosomal protein S6, leading to concentration-dependent inhibition of cell growth and clonogenic survival. medchemexpress.com |
| Acute Lymphoblastic Leukemia (ALL) | Potent inhibition of proliferation and induction of apoptosis in primary human ALL cells. medchemexpress.com |
| Renal Cell Carcinoma (Caki-1, 786-O) | Induction of cell cycle arrest and autophagy. plos.org |
Integration of 3D Cell Culture Systems for Enhanced Physiological Relevance
While 2D models are valuable, they lack the complex cell-cell and cell-matrix interactions of an in vivo tumor. mdpi.com Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant environment by mimicking the 3D architecture of solid tumors. mdpi.comfrontiersin.orgnih.gov
Spheroid and Organoid Models for Cellular Growth and Survival Investigations
Spheroids are 3D aggregates of cancer cells that can recreate aspects of the tumor microenvironment, including nutrient and oxygen gradients. mdpi.comfrontiersin.orgnih.gov Organoids are more complex 3D structures derived from stem cells or patient tissues that can self-organize to replicate the structure and function of an organ, providing a highly personalized model for cancer research. frontiersin.orgnih.gov
Research has shown that cells grown in 3D models often exhibit increased resistance to therapeutic agents compared to their 2D counterparts, which can provide a more accurate prediction of clinical efficacy. mdpi.commdpi.com For instance, treatment with Temsirolimus has been shown to slow the growth of melanoma spheroids. mdpi.com In patient-derived organoids (PDOs) from fibrolamellar hepatocellular carcinoma, upregulation of mTOR was observed, and these models demonstrated significant sensitivity to Temsirolimus. nih.gov This highlights the utility of organoids in identifying potential therapeutic targets and predicting drug response in a patient-specific manner. mdpi.com
The development of PDOs that recapitulate the tumor microenvironment is crucial for evaluating treatments that target not just the tumor cells but also the surrounding stroma and immune cells. nih.gov
Co-culture Systems for Studying Cellular Interactions and Microenvironment Effects
To further enhance the physiological relevance of in vitro models, co-culture systems are employed. These systems involve growing cancer cells together with other cell types found in the tumor microenvironment, such as fibroblasts, endothelial cells, and immune cells. nih.govmdpi.com This allows for the investigation of the reciprocal interactions between different cell populations and their collective response to therapies. plos.org
A study utilizing a co-culture of murine breast cancer cells (4T1) and activated CD8+ T cells found that Temsirolimus enhanced the anti-cancer effects of the T cells. mdpi.comresearchgate.net Specifically, Temsirolimus promoted the release of the cytokine TNF-α from the CD8+ T cells, which is involved in tumor cell killing. mdpi.comresearchgate.net This suggests that beyond its direct effects on cancer cells, Temsirolimus can modulate the immune response within the tumor microenvironment. researchgate.net
In another example, a co-culture model of colorectal tumor spheroids and fibroblasts in a microfluidic chip demonstrated that the presence of fibroblasts could confer a survival advantage to the tumor spheroids when treated with a chemotherapeutic agent. plos.org Such models are invaluable for studying drug resistance mechanisms that arise from the interaction between cancer cells and the surrounding stroma.
The following table summarizes the application of Temsirolimus in 3D and co-culture models:
Table 2: Application of Temsirolimus in 3D and Co-culture Models| Model Type | Cancer Type | Key Findings |
|---|---|---|
| Spheroids | Melanoma | Slowed the growth of H1 and H3 spheroids. mdpi.com |
| Patient-Derived Organoids (PDOs) | Fibrolamellar Hepatocellular Carcinoma | Demonstrated significant sensitivity to Temsirolimus due to mTOR upregulation. nih.gov |
| Co-culture (Cancer cells and CD8+ T cells) | Breast Cancer | Enhanced CD8+ T cell-mediated anti-cancer immunity by promoting TNF-α release. mdpi.comresearchgate.net |
Research in Tissue Explant and Ex Vivo Perfusion Models for Compound Efficacy Assessment
Tissue explant and ex vivo perfusion models represent a further step towards mimicking the in vivo environment. mdpi.com Patient-derived explants (PDEs) involve the culture of freshly resected tumor tissue, which preserves the native tissue architecture and cellular heterogeneity. mdpi.com While these models are often short-term due to viability issues, they provide a valuable platform for assessing drug efficacy in a context that is very close to the original tumor. mdpi.com
The chick chorioallantoic membrane (CAM) model is another ex vivo system used to study angiogenesis. In a modified CAM model using glioblastoma onplants, a combination of Temsirolimus and bevacizumab was found to synergistically inhibit tumor-induced angiogenesis at doses where either drug alone was ineffective. nih.gov This highlights the potential of ex vivo models to screen for effective combination therapies. semanticscholar.org
Patient-derived xenograft (PDX) models, where patient tumor tissue is implanted into immunodeficient mice, are an in vivo extension of these concepts. While not strictly an in vitro or ex vivo model, the generation of cell lines and organoids from PDX models for subsequent ex vivo drug testing is a common and powerful research strategy. nih.gov For example, PDX models of metastatic fibrolamellar hepatocellular carcinoma were used to demonstrate a significant response to Temsirolimus, corroborating the findings from the cell line and organoid studies derived from the same tumors. nih.gov
The development of more sophisticated in vitro and ex vivo models, such as organ-on-a-chip platforms and 3D bioprinted tissues, holds great promise for the future of preclinical cancer research and personalized medicine. nih.govfrontiersin.org These models will likely provide even more accurate predictions of drug efficacy and toxicity before clinical trials.
Future Directions and Emerging Research Avenues for Temsirolimus Analogs
Elucidating Mechanisms of Acquired Resistance in Research Models
A primary obstacle in the long-term efficacy of temsirolimus (B1684623) is the development of acquired resistance. Preclinical research has identified several key mechanisms driving this phenomenon. One of the most prominent is the activation of alternative signaling pathways that bypass the mTORC1 inhibition by temsirolimus.
In human renal cell carcinoma (RCC) cell lines, acquired resistance to temsirolimus has been linked to the constitutive activation of signaling pathways through the mTOR complex 2 (mTORC2). jurology.comnih.gov While temsirolimus primarily inhibits mTORC1, resistant cells can exhibit sustained phosphorylation of AKT and MAPK, downstream effectors of mTORC2. nih.gov This suggests that the activation of mTORC2-mediated signaling can compensate for the inhibition of mTORC1, allowing cancer cells to survive and proliferate despite treatment. jurology.comnih.gov
Another identified mechanism involves alterations within the mTOR signaling pathway itself. Mutations in the FKBP12-rapamycin binding (FRB) domain of mTOR can prevent temsirolimus from binding to its target, rendering the drug ineffective. nih.gov Furthermore, some studies have pointed to the role of integrins, such as integrin α7, in driving chemotactic activity and invasiveness in temsirolimus-resistant RCC cells. oncotarget.com
The development of temsirolimus-resistant cell lines, such as the ACHN/R model which shows a sixfold higher IC50 for temsirolimus compared to its parental line, provides a valuable tool for studying these resistance mechanisms. nih.gov
Table 1: Mechanisms of Acquired Resistance to Temsirolimus in Research Models
| Mechanism | Description | Key Molecules Involved | Research Model | Citation |
| Bypass Pathway Activation | Activation of alternative signaling pathways to circumvent mTORC1 inhibition. | mTORC2, AKT, MAPK | Human Renal Cell Carcinoma Cell Lines (ACHN/R) | jurology.comnih.gov |
| Target Alteration | Mutations in the drug's target protein, preventing binding. | mTOR (FRB domain) | Breast Cancer Cell Lines (MCF-7) | nih.gov |
| Increased Cell Motility | Enhanced chemotactic and invasive properties of cancer cells. | Integrin α7 | Renal Cell Carcinoma Cell Lines | oncotarget.com |
| Upregulation of Survival Pathways | Activation of pro-survival signaling in response to mTOR inhibition. | STAT3, ERK | Biopsies from RCC patients | oncotarget.com |
Exploring Synergistic Interactions with Other Molecularly Targeted Agents in Preclinical Studies
To counteract resistance and enhance therapeutic efficacy, researchers are actively investigating the combination of temsirolimus with other molecularly targeted agents. The rationale behind this approach is to target multiple nodes in cancer signaling networks simultaneously, making it more difficult for cancer cells to develop resistance.
Preclinical studies have demonstrated synergistic effects when temsirolimus is combined with a variety of agents. For instance, the combination of temsirolimus and the microtubule stabilizer ixabepilone (B1684101) has shown synergy in attenuating tumor cell growth in metastatic RCC models. nih.gov This combination was found to induce the endoplasmic reticulum (ER) stress response, contributing to tumor cell death. nih.gov
Another promising combination is with cetuximab, an anti-EGFR monoclonal antibody. In head and neck squamous cell carcinoma (HNSCC) cell lines, the simultaneous administration of temsirolimus and cetuximab resulted in a synergistic antiproliferative effect. nih.gov This was accompanied by a marked downregulation of key proteins in both the EGFR and mTOR pathways. nih.gov
Preclinical evidence also supports the combination of temsirolimus with chemotherapy agents. For example, studies have shown that mTOR inhibitors can reverse resistance to doxorubicin (B1662922) and can have at least an additive effect when combined with drugs like etoposide. asco.orgclinicaltrials.gov In sarcoma models, the combination of temsirolimus and irinotecan (B1672180) has been explored, with the hypothesis that mTOR inhibition could enhance tumor cell killing by DNA damaging agents. mdpi.com
Table 2: Preclinical Synergistic Combinations with Temsirolimus
| Combination Agent | Cancer Type | Mechanism of Synergy | Citation |
| Ixabepilone | Renal Cell Carcinoma | Induction of ER stress response | nih.gov |
| Cetuximab | Head and Neck Squamous Cell Carcinoma | Simultaneous blockade of EGFR and mTOR pathways | nih.gov |
| Pegylated Liposomal Doxorubicin | Breast, Endometrial, Ovarian Cancer | Reversal of doxorubicin resistance | asco.org |
| Irinotecan | Sarcoma | Enhanced tumor cell killing by DNA damaging agent | mdpi.com |
| Docetaxel | Prostate Cancer | Delays growth of PTEN deficient tumors | asco.org |
Development of Novel Isotope-Labeled Temsirolimus Analogs for Specific Research Probes
The development of isotope-labeled analogs of temsirolimus, such as Temsirolimus-d3-1, is a critical area of research. These labeled compounds serve as indispensable tools for a variety of preclinical and potentially clinical research applications.
This compound is a deuterated analog of temsirolimus, meaning that three hydrogen atoms in the methyl group of the propanoate moiety have been replaced with deuterium (B1214612). nih.gov This subtle change in mass does not significantly alter the compound's chemical or biological properties but allows it to be distinguished from the non-deuterated parent compound by mass spectrometry. nih.govfrontiersin.org
The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays. nih.gov These assays are crucial for the accurate quantification of temsirolimus and its metabolites in biological matrices such as whole blood. nih.gov By adding a known amount of this compound to a sample, researchers can correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement of the non-labeled drug. deuteroncology.comhematologyandoncology.net
Beyond its role as an internal standard, the principle of deuteration is being explored to create "heavy" drugs with potentially improved pharmacokinetic profiles. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. nih.gov This "kinetic isotope effect" can lead to a longer drug half-life, reduced formation of toxic metabolites, and potentially a better safety and efficacy profile. nih.govfrontiersin.orgnih.gov While this compound is primarily used as a research tool, the development of other deuterated temsirolimus analogs could be a viable strategy to create next-generation mTOR inhibitors with enhanced therapeutic properties.
Advanced Multi-Omics Approaches in Temsirolimus Mechanistic Research
The advent of high-throughput multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing our understanding of the mechanisms of action and resistance to temsirolimus. These approaches provide a global view of the molecular changes that occur in cancer cells upon treatment.
Genomic and transcriptomic analyses of tumor samples can identify mutations and gene expression signatures associated with sensitivity or resistance to mTOR inhibitors. nih.govmedrxiv.org For example, studies have shown that mutations in genes of the PI3K/AKT/mTOR pathway, such as TSC1, TSC2, and MTOR itself, can predict the response to temsirolimus. aacrjournals.orgmedrxiv.org RNA sequencing can further reveal the activation of transcriptional programs that drive resistance. medrxiv.org
Proteomics, the large-scale study of proteins, offers another layer of insight. Chemical proteomics studies have been used to compare the cellular responses to different rapalogs, including temsirolimus and everolimus (B549166). acs.orgbiorxiv.org These studies have revealed that even closely related drugs can have distinct effects on the cellular proteome, with everolimus, for instance, showing a more pronounced impact on the ubiquitin-proteasome system compared to temsirolimus. acs.orgbiorxiv.org Such findings can help in understanding the unique biological effects of different mTOR inhibitors and in identifying new biomarkers of response.
Integrating these multi-omics datasets can provide a comprehensive picture of the complex cellular response to temsirolimus and can help in the rational design of combination therapies and the identification of patient populations most likely to benefit from treatment.
Integration of Computational Modeling and Artificial Intelligence in Temsirolimus Research Prediction
Computational modeling and artificial intelligence (AI) are emerging as powerful tools to accelerate drug discovery and personalize cancer therapy. In the context of temsirolimus research, these approaches are being used to predict drug efficacy, identify novel drug combinations, and even discover new mTOR inhibitors.
Molecular docking and dynamics simulations can model the binding of temsirolimus and its analogs to the mTOR protein at an atomic level. nih.gov This can help in understanding how mutations in mTOR affect drug binding and can guide the design of new inhibitors that are less susceptible to resistance.
Furthermore, AI can be used to analyze vast amounts of scientific literature and clinical trial data to identify potential synergistic drug combinations that may not be obvious from our current understanding of cancer biology. frontiersin.org The integration of these computational approaches holds immense promise for advancing temsirolimus research, from the discovery of novel analogs to the optimization of treatment strategies for individual patients.
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess the stability and isotopic purity of Temsirolimus-d3-1 in preclinical models?
- Methodological Answer : Experimental design should include controlled environmental conditions (e.g., temperature, pH) and validated analytical protocols. Use liquid chromatography-mass spectrometry (LC-MS) to quantify isotopic purity, ensuring deuterium incorporation is ≥98% as specified for labeled compounds . Include stability tests under physiological conditions (e.g., plasma incubation) to evaluate degradation kinetics. Statistical validation (e.g., coefficient of variation <5%) ensures reproducibility .
- Example Table :
| Parameter | Method | Validation Criteria |
|---|---|---|
| Isotopic Purity | LC-MS/MS | Deuterium enrichment ≥98% |
| Chemical Stability | HPLC-UV (37°C, pH 7.4) | Degradation <10% over 24 hours |
| Batch Consistency | ANOVA across 3 batches | p > 0.05 for variability |
Q. What analytical techniques are recommended for distinguishing this compound from its non-deuterated counterpart in pharmacokinetic studies?
- Methodological Answer : High-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy are critical for differentiating deuterium-labeled compounds. HRMS can detect mass shifts (+3 Da) due to deuterium substitution, while NMR identifies isotopic splitting patterns in proton spectra. Cross-validate results with spiked samples to confirm specificity .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound in mTOR inhibition studies?
- Methodological Answer : Discrepancies may arise from differences in metabolic stability, tissue distribution, or protein binding. Conduct comparative assays:
In vitro : Measure IC50 in cell lines (e.g., cancer cell models) under serum-free conditions to isolate direct mTOR effects.
In vivo : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with target inhibition in animal tissues. Adjust for deuterium’s kinetic isotope effects (e.g., altered metabolism) .
- Data Contradiction Analysis : If in vitro IC50 (1.76 μM) does not align with in vivo efficacy, evaluate bioavailability using AUC (area under the curve) metrics and tissue penetration via microdialysis .
Q. What statistical approaches address batch-to-batch variability in deuterium-labeled compounds like this compound?
- Methodological Answer :
- Pre-Analytical : Standardize synthesis protocols (e.g., reaction time, deuterium source purity) to minimize variability.
- Analytical : Use multivariate analysis (e.g., principal component analysis) to identify batch-specific outliers. Apply mixed-effects models to separate batch effects from biological variability .
- Example Workflow :
Quantify isotopic purity and potency across 5 batches.
Perform ANOVA to detect significant batch differences.
If variability is significant, apply normalization using internal standards (e.g., stable isotope-labeled internal controls) .
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound studies?
- Answer :
- Feasible : Ensure access to deuterium-labeled synthesis facilities and validated animal models (e.g., cardiac dysfunction models for autophagy studies).
- Novel : Investigate understudied applications, such as this compound’s role in chemotherapy-resistant cancers.
- Ethical : Adhere to institutional guidelines for deuterium-labeled compound use in vivo, including dose limitations .
Q. What strategies mitigate confounding factors when comparing this compound with non-labeled Temsirolimus?
- Answer : Use a crossover study design in animal models to reduce inter-subject variability. Employ tandem mass spectrometry to differentiate parent compounds from metabolites. Control for deuterium’s effects on clearance rates using allometric scaling .
Data Analysis and Reporting Standards
Q. How should researchers document and present conflicting data on this compound’s autophagy activation mechanisms?
- Answer :
Transparency : Disclose all raw data (e.g., Western blot quantitation, LC-MS/MS traces) in supplementary materials.
Contextualization : Compare findings with prior studies, noting methodological differences (e.g., cell type, exposure duration).
Visualization : Use forest plots to show effect size variability across experiments .
Q. What are the best practices for validating computational models predicting this compound’s tissue distribution?
- Answer :
- In Silico : Use physiologically based pharmacokinetic (PBPK) models parameterized with in vitro permeability data.
- In Vivo Validation : Compare predicted vs. observed tissue concentrations via LC-MS/MS in rodent models. Report mean absolute prediction error (MAPE) to quantify model accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
